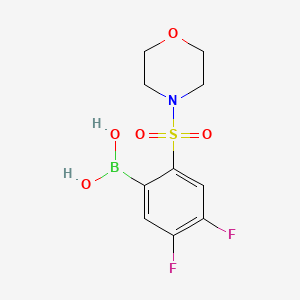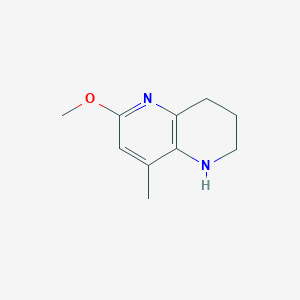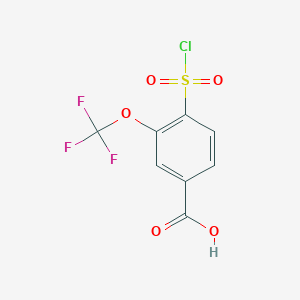
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
Overview
Description
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a research chemical with the CAS Number: 1427454-12-3 . It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine, which is used as a reagent in the synthesis of fused benzoxazepinones as ion channel modulators .
Molecular Structure Analysis
The linear formula of this compound is C5H5Cl3N2 . The molecular weight is 199.47 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.47 .Scientific Research Applications
Antibacterial Activity
One prominent application of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is in the synthesis of new classes of pyrimidines with potential antibacterial properties. For instance, the compound has been used to synthesize 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, which exhibited promising antibacterial activity, highlighting its potential as a precursor for developing new antibacterial agents (Etemadi et al., 2016).
Antiviral Activity
Additionally, derivatives of this compound have shown antiviral activities. For example, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized from this compound, demonstrated inhibition against retroviruses, indicating the chemical's utility in the development of novel antiviral drugs (Hocková et al., 2003).
Chemical Synthesis and Characterization
The compound is also crucial in the synthesis and characterization of various heterocyclic compounds, serving as a key intermediate in the formation of complex molecules. For example, its use in the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives showcases its role in creating molecules with potential biological activities, including antiviral properties (Rahimizadeh et al., 2007).
Crystallography and Molecular Interaction Studies
Moreover, this compound derivatives have been utilized in crystallography and molecular interaction studies, providing insights into molecular structures and interactions essential for drug design and development. The synthesis and structural characterization of these derivatives, including their interactions with DNA, offer valuable information for the scientific community, particularly in the field of medicinal chemistry (Zhang et al., 2013).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331-H341 . Precautionary measures include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride .
Mechanism of Action
Target of Action
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These benzoxazepinones are known to act as ion channel modulators . Therefore, the primary targets of this compound can be inferred to be ion channels.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or temperature. These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of fused benzoxazepinones, which are ion channel modulators . It interacts with various enzymes and proteins, facilitating the formation of complex bioactive molecules. The compound’s interaction with ion channels suggests its potential involvement in modulating cellular ion flux, which is crucial for maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with ion channels can lead to alterations in cellular ion concentrations, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s interaction with ion channels and other proteins can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its stability and degradation products need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates ion channel activity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects and toxicological profiles need to be established to determine safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in modulating biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDEZDHLRCCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





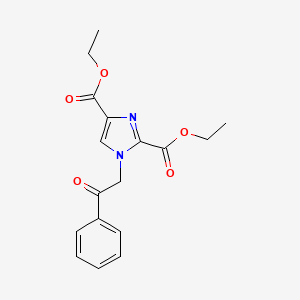
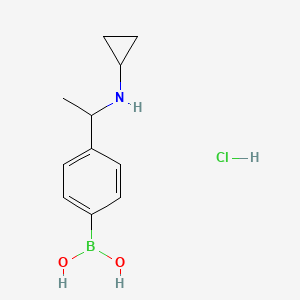
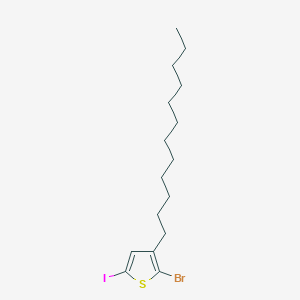
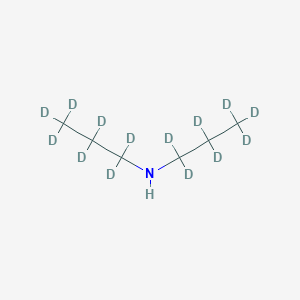
![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)

